3,4-Dimethylbenzylamine

Description

The exact mass of the compound 3,4-Dimethylbenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Dimethylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

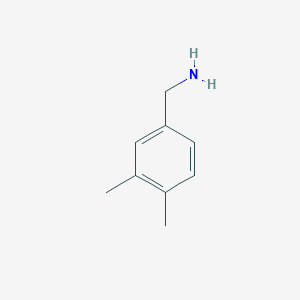

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNRCZQMDSDSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059253 | |

| Record name | Benzenemethanamine, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-48-7 | |

| Record name | 3,4-Dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4-Dimethylbenzylamine from 3,4-Dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 3,4-dimethylbenzylamine from 3,4-dimethylbenzaldehyde, a common transformation in organic chemistry with applications in the synthesis of pharmaceuticals and other fine chemicals. The primary method described is reductive amination, a versatile and widely used technique for the formation of amines from carbonyl compounds.

Core Synthesis Pathway: Reductive Amination

The conversion of 3,4-dimethylbenzaldehyde to 3,4-dimethylbenzylamine is most effectively achieved through a one-pot reductive amination reaction. This process involves two key steps: the formation of an intermediate imine from the aldehyde and an amine source (in this case, ammonia), followed by the immediate reduction of the imine to the corresponding amine.

Reaction Scheme:

Ar = 3,4-dimethylphenyl

Several reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) being a common choice due to its selectivity, cost-effectiveness, and operational simplicity.[1][2] Other suitable reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which can offer advantages in specific contexts, such as improved selectivity for the imine over the starting aldehyde.[1][3]

Experimental Protocol

While a specific, detailed protocol for the synthesis of 3,4-dimethylbenzylamine from 3,4-dimethylbenzaldehyde is not extensively documented in publicly available literature, a general procedure can be adapted from established methods for the reductive amination of aromatic aldehydes.[4] The following protocol is a representative example based on these established methods.

Materials:

-

3,4-Dimethylbenzaldehyde

-

Ammonia (e.g., aqueous solution or ammonia in an organic solvent)

-

Sodium Borohydride (NaBH₄)

-

Methanol (or another suitable solvent like ethanol or THF)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate) for drying

-

Dichloromethane (or Ethyl Acetate) for extraction

-

Hydrochloric Acid (for workup)

-

Sodium Hydroxide (for workup)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylbenzaldehyde (1.0 equivalent) in methanol.

-

Add a solution of ammonia (a molar excess, e.g., 10-20 equivalents) to the stirred solution of the aldehyde.

-

Stir the mixture at room temperature to facilitate the formation of the 3,4-dimethylbenzaldimine intermediate. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is deemed sufficient (typically after 1-2 hours), cool the reaction mixture in an ice bath.

-

Slowly and portion-wise, add sodium borohydride (e.g., 1.5-2.0 equivalents) to the reaction mixture. The addition should be controlled to manage any effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until the reduction is complete (monitor by TLC).

-

Workup: Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane (or ethyl acetate) to extract the product.

-

Separate the organic layer. The aqueous layer can be further extracted with the organic solvent to maximize recovery.

-

Combine the organic extracts and wash with brine (saturated aqueous sodium chloride solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure 3,4-dimethylbenzylamine.[5]

Quantitative Data

| Parameter | Expected Range/Value | Source |

| Yield | 70-95% | General expectation for reductive aminations |

| Purity | >95% (after purification) | General expectation for standard purification methods |

| Molecular Formula | C₉H₁₃N | [6] |

| Molecular Weight | 135.21 g/mol | [6] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 3,4-dimethylbenzylamine.

Reaction Mechanism

Caption: Simplified mechanism of reductive amination.

Relevance in Drug Development

Substituted benzylamines are a common structural motif in a wide range of biologically active compounds and pharmaceuticals.[7][8] The 3,4-dimethylbenzylamine core can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The dimethyl substitution pattern on the aromatic ring can influence the lipophilicity, metabolic stability, and binding affinity of the final compound to its biological target.

While specific signaling pathways directly modulated by 3,4-dimethylbenzylamine itself are not well-defined in the literature, derivatives of substituted benzylamines have been investigated for a variety of pharmacological activities, including their potential as enzyme inhibitors or receptor ligands. For professionals in drug development, 3,4-dimethylbenzylamine represents a versatile scaffold that can be further functionalized to explore structure-activity relationships (SAR) in the quest for novel therapeutic agents.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scispace.com [scispace.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3,4-Dimethylbenzylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 8. Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 3,4-Dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core physicochemical properties of 3,4-Dimethylbenzylamine. The document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's characteristics. All quantitative data is presented in structured tables for ease of comparison. Furthermore, this guide outlines detailed experimental protocols for the determination of key physicochemical parameters and includes a logical workflow diagram for these experimental procedures.

Introduction

3,4-Dimethylbenzylamine is a substituted aromatic amine with the chemical formula C9H13N. Its structure consists of a benzylamine core with two methyl groups substituted at the 3 and 4 positions of the benzene ring. Understanding the physicochemical properties of this compound is fundamental for its application in various research and development settings, including its potential use as a building block in medicinal chemistry and materials science. This guide aims to provide a consolidated resource of its key physical and chemical characteristics.

Physicochemical Properties

The following table summarizes the known physicochemical properties of 3,4-Dimethylbenzylamine. It is important to note that while some data is available for the specific 3,4-isomer, other values are reported for the closely related isomer, N,N-dimethylbenzylamine, and are included here for comparative purposes.

Table 1: Summary of Physicochemical Data for 3,4-Dimethylbenzylamine and Related Isomers

| Property | Value | Source |

| Molecular Formula | C9H13N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | 226.6 ± 9.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Melting Point | Not available | |

| pKa | Not available for 3,4-isomer. (8.93 ± 0.01 for N,N-dimethylbenzylamine) | [2] |

| Water Solubility | Not available for 3,4-isomer. (8 g/L at 20 °C for N,N-dimethylbenzylamine) | [3] |

| Solubility in Organic Solvents | Soluble in ethanol and ether (for N,N-dimethylbenzylamine) | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of 3,4-Dimethylbenzylamine.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of 3,4-Dimethylbenzylamine

-

Heating oil

Procedure:

-

A small amount of 3,4-Dimethylbenzylamine is placed into the small test tube.

-

The capillary tube is placed inside the test tube with the open end downwards.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing heating oil.

-

The apparatus is heated gently. A stream of bubbles will be observed emerging from the capillary tube as the air expands and is expelled.

-

Heating is continued until a continuous and rapid stream of bubbles is observed, indicating the liquid has reached its boiling point.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a small glass flask of known volume)

-

Analytical balance

-

Water bath for temperature control

-

Sample of 3,4-Dimethylbenzylamine

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with distilled water and placed in a water bath at a constant temperature (e.g., 25 °C) until thermal equilibrium is reached. The mass of the pycnometer filled with water is then measured.

-

The pycnometer is emptied, dried, and then filled with 3,4-Dimethylbenzylamine.

-

The same temperature equilibration step is repeated, and the mass of the pycnometer filled with the sample is determined.

-

The density of the sample is calculated using the following formula: Density_sample = (Mass_sample / Mass_water) * Density_water

Determination of pKa

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid.

Apparatus:

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Solution of 3,4-Dimethylbenzylamine of known concentration

Procedure (Potentiometric Titration):

-

A known volume and concentration of the 3,4-Dimethylbenzylamine solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is calibrated and immersed in the solution.

-

The initial pH of the amine solution is recorded.

-

The standardized strong acid is added in small, known increments from the burette.

-

After each addition, the solution is stirred, and the pH is recorded.

-

A titration curve is generated by plotting the pH versus the volume of acid added.

-

The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Determination of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Spectrophotometer or other suitable analytical instrument

Procedure (Shake-Flask Method):

-

An excess amount of 3,4-Dimethylbenzylamine is added to a known volume of the solvent (e.g., water, ethanol) in a vial.

-

The vial is sealed and placed in a shaking incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting mixture is centrifuged to separate the undissolved solute from the saturated solution.

-

A known volume of the clear supernatant is carefully removed and diluted appropriately.

-

The concentration of 3,4-Dimethylbenzylamine in the diluted solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry, after establishing a calibration curve.

-

The solubility is then calculated from the measured concentration and the dilution factor.

Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the physicochemical properties of 3,4-Dimethylbenzylamine.

Caption: Workflow for determining physicochemical properties.

Conclusion

This technical guide has synthesized the available physicochemical data for 3,4-Dimethylbenzylamine and provided standardized experimental protocols for their determination. While a complete experimental dataset for the 3,4-isomer is not yet available in the public domain, the provided methodologies offer a clear path for researchers to obtain this critical information. The structured presentation of data and workflows is intended to support the efficient and accurate characterization of this compound for its potential applications in scientific research and development.

References

Technical Guide: Spectral Analysis of 3,4-Dimethylbenzylamine (CAS 102-48-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-Dimethylbenzylamine (CAS 102-48-7), a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and research chemicals. This document presents key spectral information obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering critical data for compound identification, purity assessment, and structural elucidation.

Compound Information

| Property | Value |

| Chemical Name | 3,4-Dimethylbenzylamine |

| CAS Number | 102-48-7 |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol [1][2] |

| Structure | |

| (3,4-dimethylphenyl)methanamine |

Spectral Data Summary

The following tables summarize the available spectral data for 3,4-Dimethylbenzylamine.

¹H NMR Spectral Data

Note: The following data is for (3,4-dimethylphenyl)methanamine hydrochloride. The chemical shifts for the free base are expected to be similar, with potential slight variations for protons near the amine group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Spectral Data

Note: The following data is for (3,4-dimethylphenyl)methanamine hydrochloride. The chemical shifts for the free base are expected to be similar, with potential slight variations for carbons near the amine group.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Interpretation |

| 135 | 35 | Molecular Ion [M]⁺ |

| 134 | 100 | [M-H]⁺ |

| 120 | 45 | [M-CH₃]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of the analyte (approximately 5-10 mg) is prepared by dissolving it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: Typically 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).

-

Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Referencing: Chemical shifts are referenced to the deuterated solvent peak or TMS.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of the liquid 3,4-Dimethylbenzylamine onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

-

Instrument: A standard FT-IR spectrometer.

-

Parameters:

-

Mode: Transmittance.

-

Scan Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty sample compartment is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Method: Electron Ionization (EI)

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source, often via a heated direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), which can then undergo fragmentation.

Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Caption: General workflow for the spectral analysis of 3,4-Dimethylbenzylamine.

References

Commercial Availability and Synthetic Methodologies of 3,4-Dimethylbenzylamine and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 3,4-Dimethylbenzylamine and its various isomers. Additionally, it outlines detailed experimental protocols for their synthesis and purification, offering valuable insights for researchers and professionals engaged in drug development and organic synthesis.

Commercial Availability

3,4-Dimethylbenzylamine and its isomers are readily available from a variety of chemical suppliers. The typical purity for these compounds is ≥98%. The following tables summarize the commercial availability of 3,4-Dimethylbenzylamine and its isomers, providing key information for procurement.

Table 1: Commercial Availability of 3,4-Dimethylbenzylamine

| Supplier | CAS Number | Purity | Product Code/ID |

| Sigma-Aldrich | 102-48-7 | Not specified | CDS002514 |

| Henan Allgreen Chemical Co.,Ltd | 102-48-7 | 98% | N/A |

Table 2: Commercial Availability of Dimethylbenzylamine Isomers

| Isomer | Supplier | CAS Number | Purity | Product Code/ID |

| 2,3-Dimethylbenzylamine | CymitQuimica | 5732-57-0 | 98% | N/A |

| 2,4-Dimethylbenzylamine | Santa Cruz Biotechnology | 94-98-4 | N/A | sc-253351 |

| Thermo Scientific | 94-98-4 | 98% | AC365530010 | |

| 2,5-Dimethylbenzylamine | Thermo Scientific | 93-48-1 | 98% | 350860010 |

| Apollo Scientific | 93-48-1 | 98% | OR70002 | |

| Benchchem | 93-48-1 | N/A | B130764 | |

| Orchid Chemical Supplies Ltd. | 93-48-1 | 99% | N/A | |

| 2,6-Dimethylbenzylamine | Sigma-Aldrich | 74788-82-2 | 98% | AMBH2D7005ED |

| Santa Cruz Biotechnology | 74788-82-2 | N/A | sc-263273 | |

| Manchester Organics | 74788-82-2 | N/A | Z25004 | |

| 3,5-Dimethylbenzylamine | Oakwood Chemical | 78710-55-1 | 95% | 008879 |

| XIAMEN EQUATION CHEMICAL CO.,LTD | 78710-55-1 | Industrial Grade | N/A |

Physicochemical Properties

The isomers of dimethylbenzylamine share the same molecular formula (C₉H₁₃N) and molecular weight (135.21 g/mol ) but differ in the substitution pattern of the methyl groups on the benzene ring, leading to variations in their physical and chemical properties.

Table 3: Physicochemical Properties of Dimethylbenzylamine Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 2,3-Dimethylbenzylamine | C₉H₁₃N | 135.21 | Liquid |

| 2,4-Dimethylbenzylamine | C₉H₁₃N | 135.21 | N/A |

| 2,5-Dimethylbenzylamine | C₉H₁₃N | 135.21 | N/A |

| 2,6-Dimethylbenzylamine | C₉H₁₃N | 135.21 | Liquid |

| 3,4-Dimethylbenzylamine | C₉H₁₃N | 135.21 | Liquid |

| 3,5-Dimethylbenzylamine | C₉H₁₃N | 135.21 | N/A |

Experimental Protocols

The synthesis of dimethylbenzylamine isomers can be achieved through various established organic chemistry methodologies. Below are detailed protocols for two common synthetic routes.

Protocol 1: Reductive Amination of Dimethylbenzaldehyde

This protocol describes a general procedure for the synthesis of dimethylbenzylamines via the reductive amination of the corresponding dimethylbenzaldehyde.

Materials:

-

Appropriate isomer of dimethylbenzaldehyde

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (for purification, if necessary)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the dimethylbenzaldehyde isomer (1 equivalent) in methanol.

-

Amine Source Addition: Add ammonium acetate (1.5-2 equivalents) or a solution of ammonia in methanol to the flask.

-

Stirring: Stir the mixture at room temperature for 30 minutes.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis from Dimethylbenzyl Halide

This protocol outlines the synthesis of N,N-dimethylbenzylamine from benzyl chloride and can be adapted for the synthesis of its isomers from the corresponding dimethylbenzyl halides.[1]

Materials:

-

Benzyl chloride (or the corresponding dimethylbenzyl halide isomer)

-

25% Aqueous Dimethylamine solution

-

Separatory funnel

-

Steam distillation apparatus

-

Distillation apparatus

Procedure:

-

Reaction: Add benzyl chloride (126.6 grams) dropwise over a two-hour period to a stirred 25% aqueous dimethylamine solution (1088 grams). Maintain the reaction temperature below 40°C.

-

Completion: Continue stirring at room temperature for an additional hour to ensure the reaction goes to completion.

-

Separation: Cool the reaction mixture in a separatory funnel in a refrigerator at 5°C. Two layers will form.

-

Isolation of Crude Product: Separate and remove the upper oily layer, which contains the crude N,N-dimethylbenzylamine.

-

Purification by Steam Distillation: Steam distill the oily layer until no further oily component is observed in the distillate.

-

Final Purification by Distillation: The crude distillate can be further purified by fractional distillation. Dimethylamine can be distilled off at temperatures below 29°C under atmospheric pressure, while N,N-dimethylbenzylamine has a boiling point of 82°C at 18 mmHg.

Visualizations

To further elucidate the relationships and processes discussed, the following diagrams are provided.

Caption: General experimental workflow for the synthesis and purification of dimethylbenzylamine isomers.

Caption: Logical relationship of dimethylbenzylamine isomers to the parent compound.

Applications in Drug Development

Dimethylbenzylamine and its derivatives serve as important intermediates in the synthesis of various pharmaceuticals.[2] For instance, derivatives of N,N-dimethylbenzylamine have been investigated for their potential as N-type calcium channel blockers, which have applications in analgesia. The dimethylamino group is a crucial feature for the biological activity in some of these compounds.[3] Furthermore, these amines are utilized as catalysts in the production of polyurethanes and epoxy resins, materials which can have applications in medical devices and drug delivery systems.[4] Their role as versatile building blocks allows for the generation of diverse chemical libraries for screening in drug discovery programs.

References

- 1. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 2. Wholesale N,N-Dimethylbenzylamine Cas#103-83-3 Manufacturer and Supplier | MOFAN [mofanpu.com]

- 3. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on the Ring of 3,4-Dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and expected outcomes of electrophilic aromatic substitution (EAS) reactions on the aromatic ring of 3,4-dimethylbenzylamine. Due to the limited availability of direct experimental data on 3,4-dimethylbenzylamine, this guide leverages established knowledge of electrophilic aromatic substitution and draws parallels with the well-documented reactivity of the closely related and electronically similar compound, 3,4-dimethylaniline (3,4-xylidine). The directing effects of the substituents in 3,4-dimethylbenzylamine are analyzed to predict the regioselectivity of various EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Core Concepts: Regioselectivity in the Electrophilic Aromatic Substitution of 3,4-Dimethylbenzylamine

The aromatic ring of 3,4-dimethylbenzylamine is substituted with three activating groups: two methyl groups (-CH₃) at positions 3 and 4, and a benzylamine group (-CH₂NH₂) at position 1. All three are ortho-, para-directing. The -NH₂ group within the benzylamine moiety is a very strong activating group. However, under the acidic conditions often required for electrophilic aromatic substitution, the amino group will be protonated to form -CH₂NH₃⁺, which is a deactivating, meta-directing group. To control the reaction and achieve substitution at positions activated by the methyl and protected amino groups, it is crucial to protect the amine, typically by acetylation to form an acetamido group (-NHCOCH₃). This protected group remains an activating ortho-, para-director, but its activating strength is attenuated, preventing polysubstitution and side reactions.

The directing effects of the substituents on the acetylated 3,4-dimethylbenzylamine are as follows:

-

N-acetyl-3,4-dimethylbenzylamine: The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-director. The two methyl groups are weakly activating ortho-, para-directors.

The positions on the aromatic ring are influenced by these groups as follows:

-

Position 2: Ortho to the acetamidomethyl group and ortho to the 3-methyl group. This position is sterically hindered.

-

Position 5: Para to the 3-methyl group and meta to the 4-methyl and acetamidomethyl groups. This position is activated.

-

Position 6: Ortho to the acetamidomethyl group and meta to the 3-methyl group. This position is activated.

Based on the combined directing effects, electrophilic substitution is expected to occur primarily at positions 5 and 6 . Steric hindrance may play a significant role in favoring one position over the other.

Predicted Electrophilic Aromatic Substitution Reactions

The following sections detail the predicted outcomes and general experimental considerations for key electrophilic aromatic substitution reactions on N-acetyl-3,4-dimethylbenzylamine.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Based on studies of 3,4-dimethylaniline, the nitration of N-acetyl-3,4-dimethylbenzylamine is expected to yield primarily the 5-nitro derivative, with the 6-nitro product as a minor isomer.

Predicted Major Product: N-acetyl-5-nitro-3,4-dimethylbenzylamine

Reaction Scheme:

Figure 1: Predicted Nitration of N-acetyl-3,4-dimethylbenzylamine.

Experimental Protocol (Adapted from similar reactions):

A general procedure for the nitration of a protected arylamine involves the slow addition of a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) to a solution of the substrate in concentrated sulfuric acid at low temperatures (typically 0-10 °C). The reaction is then carefully quenched by pouring it onto ice, followed by neutralization to precipitate the product.

Halogenation

Halogenation involves the introduction of a halogen atom (Cl, Br, I) onto the aromatic ring. Similar to nitration, halogenation is predicted to occur at the 5- and 6-positions.

Predicted Products: A mixture of N-acetyl-5-halo-3,4-dimethylbenzylamine and N-acetyl-6-halo-3,4-dimethylbenzylamine.

Reaction Scheme:

Figure 2: Predicted Halogenation of N-acetyl-3,4-dimethylbenzylamine.

Experimental Protocol (General):

A common method for halogenation involves reacting the substrate with the halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) in a suitable solvent like acetic acid or a chlorinated solvent. The reaction is typically run at or below room temperature.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is often reversible and can be influenced by temperature. The substitution is expected at the least sterically hindered activated position.

Predicted Major Product: N-acetyl-3,4-dimethylbenzylamine-5-sulfonic acid

Reaction Scheme:

Figure 3: Predicted Sulfonation of N-acetyl-3,4-dimethylbenzylamine.

Experimental Protocol (General):

Sulfonation is typically carried out by heating the substrate with fuming sulfuric acid (oleum). The reaction temperature can influence the product distribution. The product is often isolated by pouring the reaction mixture into a cold salt solution to precipitate the sulfonate salt.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally not successful with strongly deactivated rings or rings containing an amino group, as the amine can coordinate with the Lewis acid catalyst.[1] Therefore, protection of the benzylamine group is essential. Even with protection, the acetamido group can still complex with the Lewis acid, making these reactions challenging. If successful, acylation or alkylation would be expected to occur at the 5- or 6-position.

Predicted Products: A mixture of 5- and 6-acylated/alkylated products.

Reaction Scheme (Acylation):

Figure 4: Predicted Friedel-Crafts Acylation.

Quantitative Data Summary (Based on Analogy with 3,4-Dimethylaniline)

The following table summarizes the expected regioselectivity and potential yields for the electrophilic substitution of N-acetyl-3,4-dimethylbenzylamine, based on data from analogous reactions with 3,4-dimethylaniline. It is important to note that these are predictions and actual results may vary.

| Reaction | Electrophile | Major Product(s) | Minor Product(s) | Predicted Yield Range (%) |

| Nitration | NO₂⁺ | 5-Nitro derivative | 6-Nitro derivative | 70-90 |

| Bromination | Br⁺ | 5-Bromo and 6-Bromo derivatives | - | 60-80 |

| Sulfonation | SO₃ | 5-Sulfonic acid derivative | 6-Sulfonic acid derivative | 50-70 |

| Acylation | RCO⁺ | 5-Acyl and 6-Acyl derivatives | - | 30-50 |

Detailed Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. These should be adapted and optimized for the specific substrate and scale of the reaction.

Protocol 1: Acetylation of 3,4-Dimethylbenzylamine

-

Dissolve 3,4-dimethylbenzylamine in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry. Recrystallize if necessary.

Protocol 2: Nitration of N-acetyl-3,4-dimethylbenzylamine

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C.

-

Slowly add N-acetyl-3,4-dimethylbenzylamine to the cold sulfuric acid with stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional hour.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the nitro product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

Signaling Pathways and Logical Relationships

The regioselectivity of electrophilic aromatic substitution is governed by the electronic effects of the substituents on the stability of the intermediate carbocation (the sigma complex or arenium ion). The following diagram illustrates the logical flow for predicting the major product.

Figure 5: Logical workflow for predicting EAS products.

Conclusion

This technical guide provides a predictive framework for the electrophilic aromatic substitution of 3,4-dimethylbenzylamine. By protecting the amine functionality, the directing effects of the acetamido and methyl groups synergize to favor substitution at the 5- and 6-positions of the aromatic ring. The provided protocols and theoretical considerations offer a solid foundation for researchers and drug development professionals to design and execute synthetic strategies involving this versatile molecule. It is imperative to perform small-scale trial reactions to optimize conditions and accurately determine product ratios for any specific electrophilic substitution on this substrate.

References

3,4-Dimethylbenzylamine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylbenzylamine is a substituted aromatic amine that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features—a primary benzylic amine attached to a xylene backbone—provide a combination of nucleophilicity, basicity, and aromatic character that chemists can exploit to construct complex molecular architectures. The presence of the amine group allows for a wide range of derivatizations, primarily through N-alkylation and acylation reactions, while the substituted aromatic ring can be further functionalized.

This guide provides a comprehensive overview of the role of 3,4-Dimethylbenzylamine in synthesis, detailing its physicochemical properties, core reactivity, applications in the synthesis of high-value molecules, and detailed experimental protocols for its key transformations.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis. The key properties of 3,4-Dimethylbenzylamine are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₃N | |

| Molecular Weight | 135.21 g/mol | |

| CAS Number | 102-48-7 | |

| Appearance | Liquid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| SMILES String | Cc1ccc(CN)cc1C | |

| InChI Key | PXNRCZQMDSDSHJ-UHFFFAOYSA-N |

Core Reactivity and Synthetic Utility

The synthetic utility of 3,4-Dimethylbenzylamine is primarily derived from the reactivity of its primary amine group and the nature of the substituted aromatic ring.

Nucleophilicity and Basicity of the Amine Group

The lone pair of electrons on the nitrogen atom makes the primary amine group both nucleophilic and basic. This allows 3,4-Dimethylbenzylamine to readily participate in reactions with a variety of electrophiles.

-

N-Alkylation: It can be readily alkylated using alkyl halides or via reductive amination with aldehydes and ketones.[1][2] This is one of the most common transformations, allowing for the introduction of diverse substituents on the nitrogen atom. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, producing tertiary amines or even quaternary ammonium salts.[1][3]

-

N-Acylation/Amidation: The amine reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This reaction is fundamental in the synthesis of many biologically active molecules.

Reductive Amination

Reductive amination is a highly efficient and controlled method for the N-alkylation of 3,4-Dimethylbenzylamine.[1][2] This two-step, one-pot process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine.[2] This method avoids the common problem of multiple alkylations often encountered with direct alkylation using alkyl halides.[1] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound.[1]

Role as a Precursor to Other Intermediates

3,4-Dimethylbenzylamine serves as a key starting material for the synthesis of other important intermediates. For instance, it can be used to prepare 4-amino-N,N-dimethylbenzylamine, a compound that is itself a crucial intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[4][5]

Applications in Synthesis

The derivatization of 3,4-Dimethylbenzylamine has found applications in various fields, particularly in the development of pharmaceuticals and agrochemicals. Benzylamine derivatives are foundational components in the design and synthesis of novel molecules with potential therapeutic value.[6]

Pharmaceutical Synthesis

While specific blockbuster drugs directly incorporating the 3,4-dimethylbenzylamine moiety are not prominently cited, its structural motif is relevant. Benzylamine derivatives are precursors in the synthesis of various bioactive compounds, including local anesthetics and antihistamines.[6] The ability to modify the benzylamine structure through straightforward reactions like N-alkylation allows for the fine-tuning of pharmacological properties to optimize efficacy and selectivity for specific biological targets.

Agrochemical Synthesis

Similar to pharmaceuticals, the utility of benzylamine derivatives extends into the agrochemical industry. These compounds serve as versatile intermediates for producing a range of specialized chemicals, including pesticides and herbicides.[4]

Synthesis of N-Methylamines

The N-methylated derivative of 3,4-dimethylbenzylamine, 1-(3,4-dimethylphenyl)-N-methylmethanamine, is an example of a secondary amine that can be synthesized from this building block. Such secondary amines are important intermediates themselves.

Experimental Protocols

The following sections provide detailed, generalized methodologies for key transformations involving 3,4-Dimethylbenzylamine.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes a general procedure for the N-alkylation of 3,4-Dimethylbenzylamine with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

-

3,4-Dimethylbenzylamine

-

Aldehyde or Ketone (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Glacial Acetic Acid (optional, catalytic amount)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,4-Dimethylbenzylamine (1.0 eq) in DCM or DCE, add the desired aldehyde or ketone (1.1 eq).

-

If required, add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

-

Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[7]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[7]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

This protocol details a classical Sₙ2 reaction for the N-alkylation of 3,4-Dimethylbenzylamine using an alkyl halide and a non-nucleophilic base.

Materials:

-

3,4-Dimethylbenzylamine

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 - 1.2 equivalents)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,4-Dimethylbenzylamine (1.0 eq) in ACN or DMF in a round-bottom flask, add the base (K₂CO₃, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq).

-

Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

-

After completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.

-

If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.

-

Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data and Workflow Visualizations

Quantitative Reaction Data

The following table summarizes representative yields for reactions involving benzylamine derivatives, illustrating the efficiency of common transformations.

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Reagent | Solvent | Yield (%) | Reference(s) |

| N,4-Dimethylbenzylamine | Benzaldehyde | Amidation | Yttrium complex 4a | THF | >99 | [8] |

| Benzylamine | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | >90 | [7] |

| Benzylamine | Acetone | Reductive Amination | NaBH(OAc)₃ | DCM | >90 | [7] |

| Benzylamine | Dimethyl Carbonate | N-Methylation | Cu-Zr bimetallic NPs | - | 91 | [9] |

Diagram: Reductive Amination Workflow

The following diagram illustrates the typical laboratory workflow for the N-alkylation of 3,4-Dimethylbenzylamine via reductive amination.

Diagram: Role as a Synthetic Building Block

This diagram illustrates the logical flow of how 3,4-Dimethylbenzylamine is utilized as a foundational element in multi-step synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google Patents [patents.google.com]

- 6. sincerechemicals.com [sincerechemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of 3,4-Dimethylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the Solubility Profile of 3,4-Dimethylbenzylamine

3,4-Dimethylbenzylamine is a primary aromatic amine. Its solubility in various organic solvents is dictated by the interplay of its structural features: the aromatic benzene ring, the polar primary amine group (-NH2), and the two nonpolar methyl groups.

Based on the principle of "like dissolves like," the following qualitative solubility predictions can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): 3,4-Dimethylbenzylamine is expected to be soluble in these solvents. The primary amine group can engage in hydrogen bonding with the hydroxyl groups of the alcohols, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Chloroform): High solubility is anticipated in these solvents. The overall polarity of 3,4-Dimethylbenzylamine allows for favorable dipole-dipole interactions with these solvents.

-

Nonpolar Aromatic Solvents (e.g., Toluene): Due to the presence of the benzene ring, 3,4-Dimethylbenzylamine is expected to be soluble in toluene and other aromatic solvents through favorable π-π stacking interactions.

-

Nonpolar Aliphatic Solvents (e.g., Hexane): Solubility in nonpolar aliphatic solvents is likely to be limited . While the dimethyl-substituted benzene ring contributes some nonpolar character, the polarity of the amine group will hinder extensive dissolution in highly nonpolar environments.

It is a common characteristic for amines to be soluble in organic solvents such as alcohol, ether, and benzene.[1][2][3] Aromatic amines, in particular, tend to retain their solubility in organic solvents.[4] The principle of "like dissolves like" suggests that aromatic amines are more soluble in aromatic solvents.[5]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for 3,4-Dimethylbenzylamine in common organic solvents has not been found in peer-reviewed literature or major chemical databases. The following table is provided as a template for researchers to populate once experimental data has been generated.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

| Chloroform | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

| Hexane | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a liquid solute, such as 3,4-Dimethylbenzylamine, in an organic solvent.

3.1. Materials

-

High-purity 3,4-Dimethylbenzylamine

-

Analytical grade organic solvents

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks (various sizes)

-

Glass syringes and syringe filters (0.2 µm, solvent-compatible)

-

Rotary evaporator or vacuum oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,4-Dimethylbenzylamine to a known volume of the selected organic solvent in a glass vial.

-

Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved amine at the bottom of the vial indicates that a saturated solution has been formed.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the temperature-controlled bath for at least 4 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to prevent premature precipitation.

-

Immediately filter the withdrawn sample through a 0.2 µm syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any microscopic, undissolved droplets.

-

-

Gravimetric Analysis:

-

Reweigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Carefully remove the solvent using a rotary evaporator or by gentle evaporation under a stream of nitrogen in a fume hood.

-

Once the solvent is fully evaporated, dry the flask containing the 3,4-Dimethylbenzylamine residue in a vacuum oven at a temperature below its boiling point until a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved 3,4-Dimethylbenzylamine.

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved amine (g) / Volume of aliquot taken (mL)) * 100

Visualizing Methodologies

4.1. Experimental Workflow

The process of determining the solubility of 3,4-Dimethylbenzylamine can be visualized as a systematic workflow.

4.2. Factors Influencing Solubility

The solubility of 3,4-Dimethylbenzylamine is a result of several interacting physicochemical factors.

References

The Strategic Role of 3,4-Dimethylbenzylamine in the Synthesis of Pharmaceutical Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylbenzylamine is a versatile primary amine that serves as a valuable building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structural features, including the presence of a reactive amino group and a substituted aromatic ring, make it an ideal starting material for the construction of complex molecular architectures with diverse biological activities. This technical guide explores the utility of 3,4-Dimethylbenzylamine as a precursor in key synthetic transformations, such as the formation of Schiff bases and participation in multicomponent reactions, which are pivotal in modern drug discovery and development. We will delve into detailed experimental protocols, present quantitative data for representative reactions, and visualize synthetic and biological pathways to provide a comprehensive resource for researchers in the pharmaceutical sciences.

Core Properties of 3,4-Dimethylbenzylamine

A thorough understanding of the physicochemical properties of 3,4-Dimethylbenzylamine is essential for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 102-48-7 | [1] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 226.6 ± 9.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Flash Point | 93.9 ± 8.5 °C | [2] |

| LogP | 2.01 | [2] |

Application in the Synthesis of Schiff Base Intermediates

The condensation reaction between a primary amine and an aldehyde or ketone to form a Schiff base (imine) is a fundamental transformation in organic synthesis. Schiff bases derived from 3,4-Dimethylbenzylamine are of particular interest due to their well-documented potential as antimicrobial, antifungal, and anticancer agents.[1][3][4][5] The imine or azomethine group (-C=N-) is a key pharmacophore that imparts biological activity to these molecules.[1][4]

Experimental Protocol: Synthesis of a 3,4-Dimethylbenzylamine-derived Schiff Base

This protocol details the synthesis of a representative Schiff base from 3,4-Dimethylbenzylamine and a substituted salicylaldehyde, a class of compounds known for their biological activities.

Reaction: 3,4-Dimethylbenzylamine + 5-Nitrosalicylaldehyde → N-(5-Nitro-2-hydroxybenzylidene)-3,4-dimethylaniline

Materials:

-

3,4-Dimethylbenzylamine (1.0 eq)

-

5-Nitrosalicylaldehyde (1.0 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve 3,4-Dimethylbenzylamine (1.0 mmol, 135.21 mg) in 10 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

In a separate beaker, dissolve 5-Nitrosalicylaldehyde (1.0 mmol, 167.12 mg) in 15 mL of absolute ethanol.

-

Add the 5-Nitrosalicylaldehyde solution to the flask containing the 3,4-Dimethylbenzylamine solution.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The resulting solid precipitate (the Schiff base) is collected by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven at 50-60 °C.

Expected Quantitative Data and Characterization

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Melting Point | 180-185 °C |

| FT-IR (cm⁻¹) | ~1610-1630 (C=N stretch), ~3400 (O-H stretch) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~8.5 (s, 1H, -CH=N-), ~7.0-8.0 (m, Ar-H), ~4.8 (s, 2H, -CH₂-), ~2.2 (s, 6H, -CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=N), ~120-160 (Ar-C), ~60 (-CH₂-), ~20 (-CH₃) |

Application in Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful tool in combinatorial chemistry and drug discovery for the rapid synthesis of diverse libraries of α-acylamino amides.[6][7][8] This one-pot reaction involves the condensation of an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide. The use of 3,4-Dimethylbenzylamine as the amine component allows for the introduction of the 3,4-dimethylbenzyl moiety into the final product, which can be further elaborated to generate novel pharmaceutical intermediates. The products of the Ugi reaction are often peptidomimetics with promising pharmacological properties.[6]

Experimental Protocol: Synthesis of a 3,4-Dimethylbenzylamine-derived Ugi Product

This protocol outlines the synthesis of a representative α-acylamino amide using 3,4-Dimethylbenzylamine in an Ugi-4CR.

Reactants:

-

3,4-Dimethylbenzylamine (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Acetic Acid (1.0 eq)

-

tert-Butyl isocyanide (1.0 eq)

-

Methanol (as solvent)

Procedure:

-

To a stirred solution of 3,4-Dimethylbenzylamine (1.0 mmol, 135.21 mg) and benzaldehyde (1.0 mmol, 106.12 mg) in 10 mL of methanol, add acetic acid (1.0 mmol, 60.05 mg).

-

Stir the mixture at room temperature for 10 minutes.

-

Add tert-butyl isocyanide (1.0 mmol, 83.15 mg) to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Quantitative Data and Characterization

| Parameter | Expected Value |

| Yield | 70-85% |

| Purity (by HPLC) | >95% |

| ¹H NMR (CDCl₃, δ ppm) | ~7.2-7.5 (m, Ar-H), ~5.5-6.0 (m, 1H, N-CH-), ~4.5 (s, 2H, -CH₂-), ~2.2 (s, 6H, -CH₃), ~2.0 (s, 3H, COCH₃), ~1.3 (s, 9H, t-Bu) |

| ¹³C NMR (CDCl₃, δ ppm) | ~170 (C=O), ~125-140 (Ar-C), ~60-65 (N-CH), ~50 (-CH₂-), ~28 (t-Bu C), ~22 (COCH₃), ~20 (-CH₃) |

Visualization of Synthetic and Biological Pathways

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways described above.

Caption: Synthesis of a Schiff Base Intermediate.

Caption: Ugi Four-Component Reaction Workflow.

Potential Biological Signaling Pathway

Schiff bases and their metal complexes have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could potentially be activated by a bioactive Schiff base derived from 3,4-Dimethylbenzylamine.

Caption: Intrinsic Apoptosis Signaling Pathway.

Conclusion

3,4-Dimethylbenzylamine is a readily available and highly versatile precursor for the synthesis of a diverse range of pharmaceutical intermediates. Its application in the formation of biologically active Schiff bases and in multicomponent reactions like the Ugi synthesis provides efficient routes to novel molecular scaffolds. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers aiming to leverage the synthetic potential of 3,4-Dimethylbenzylamine in their drug discovery and development endeavors. Further exploration of the derivatives of this compound is warranted to uncover new therapeutic agents.

References

- 1. PlumX [plu.mx]

- 2. Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Schiff Base Metal Complexes as Antimicrobial and Anticancer Agents - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Novel Lipophilic Polyamines via Ugi Reaction and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of 3,4-Dimethylbenzylamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamine and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. The substitution pattern on the phenyl ring plays a crucial role in determining the pharmacological profile of these compounds. This technical guide focuses on the exploration of the biological activity of 3,4-Dimethylbenzylamine derivatives. While research specifically targeting this substitution pattern is nascent, this document synthesizes available data on closely related analogs to provide a comprehensive overview and guide future research. We will delve into their reported biological activities, present available quantitative data, detail relevant experimental protocols, and visualize key experimental workflows and potential signaling pathways.

Biological Activities of Benzylamine Derivatives

Derivatives of benzylamine have been investigated for a range of therapeutic applications, demonstrating activities including antimicrobial, anticancer, and enzyme inhibition. The introduction of methyl groups at the 3 and 4 positions of the benzylamine core can significantly influence its lipophilicity, steric hindrance, and electronic properties, thereby modulating its interaction with biological targets.

Antimicrobial Activity

Schiff base derivatives of N,N-dimethylaminobenzaldehyde, a structurally related compound, have been synthesized and evaluated for their antimicrobial properties. These studies provide insights into the potential of substituted benzylamines to combat bacterial and fungal infections.

Cytotoxic and Anticancer Activity

Various benzylamine derivatives have been explored for their potential as anticancer agents. For instance, derivatives of 3,4-dihydroxybenzylamine have shown antitumor effects by inhibiting ribonucleotide reductase.[1] While direct evidence for 3,4-dimethylbenzylamine derivatives is limited, the cytotoxic potential of the broader benzylamine class warrants investigation into this specific substitution pattern.

Data Presentation

The following tables summarize the quantitative biological activity data available for derivatives closely related to 3,4-Dimethylbenzylamine.

Table 1: Antimicrobial Activity of N,N-Dimethylaminobenzaldehyde Schiff Base Derivatives

| Compound ID | Test Organism | MIC (mg/mL) | Reference |

| Schiff Base 1 | Staphylococcus aureus | >3 | [2] |

| Schiff Base 1 | Bacillus megaterium | >3 | [2] |

| Schiff Base 1 | Bacillus subtilis | >3 | [2] |

| Schiff Base 1 | Proteus vulgaris | 3.0 | [2] |

| Schiff Base 1 | Escherichia coli | 3.0 | [2] |

| Schiff Base 1 | Pseudomonas aeruginosa | 3.0 | [2] |

| Schiff Base 2 | Staphylococcus aureus | 200 | [2] |

| Schiff Base 2 | Bacillus megaterium | 200 | [2] |

| Schiff Base 2 | Bacillus subtilis | 200 | [2] |

| Schiff Base 2 | Proteus vulgaris | 200 | [2] |

| Schiff Base 2 | Escherichia coli | 200 | [2] |

| Schiff Base 2 | Pseudomonas aeruginosa | 200 | [2] |

Note: Data for specific 3,4-Dimethylbenzylamine derivatives is not available in the reviewed literature. The data presented is for Schiff bases of N,N-Dimethylaminobenzaldehyde.

Table 2: Cytotoxic Activity of Benzylamine and Related Derivatives

| Compound | Cell Line | IC50 (µM) | Biological Target/Activity | Reference |

| 3,4-Dihydroxybenzaldoxime | L1210 Murine Leukemia | 38 | Ribonucleotide Reductase Inhibition | [1] |

| Pyrazolo[3,4-d]pyrimidin-4-one Derivative 10e | MCF-7 (Breast Adenocarcinoma) | 11 | Antitumor | [3] |

| 4-Methylbenzamide Derivative 7 | K562 (Leukemia) | 2.27 | Protein Kinase Inhibition | [4] |

| 4-Methylbenzamide Derivative 10 | K562 (Leukemia) | 2.53 | Protein Kinase Inhibition | [4] |

| 4-Methylbenzamide Derivative 7 | HL-60 (Leukemia) | 1.42 | Protein Kinase Inhibition | [4] |

| 4-Methylbenzamide Derivative 10 | HL-60 (Leukemia) | 1.52 | Protein Kinase Inhibition | [4] |

| 3-Amino-4,4-dimethyl lithocholic acid derivative 5az | Leukemia and Lung Cancer Cells | 1.65 - 5.51 | SHP1 Activator | [5] |

Note: This table includes data from various benzylamine and related heterocyclic derivatives to illustrate the potential for cytotoxic activity. Specific data for 3,4-Dimethylbenzylamine derivatives is currently unavailable.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of biological activity. The following are generalized methodologies for key assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of a compound.[6]

1. Preparation of Bacterial Inoculum: a. Aseptically pick a single colony of the test bacterium from an agar plate. b. Inoculate the colony into a tube containing 5 mL of sterile nutrient broth. c. Incubate the culture at 37°C for 24 hours. d. Dilute the overnight culture with sterile nutrient broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the 3,4-Dimethylbenzylamine derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in sterile nutrient broth in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

3. Inoculation and Incubation: a. Add 10 µL of the prepared bacterial suspension to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). c. Incubate the plate at 37°C for 24 hours.

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding: a. Culture human cancer cell lines (e.g., MCF-7, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. b. Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. c. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

2. Compound Treatment: a. Prepare a stock solution of the 3,4-Dimethylbenzylamine derivative in DMSO. b. Prepare serial dilutions of the compound in culture medium. c. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). d. Incubate the plate for 48-72 hours.

3. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in experimental design and potential mechanisms of action, the following diagrams are provided in DOT language.

Conclusion and Future Directions

The exploration of 3,4-Dimethylbenzylamine derivatives presents a promising, yet underexplored, area in drug discovery. The existing data on related benzylamine analogs suggest that this class of compounds is likely to possess significant biological activities. The antimicrobial and cytotoxic data from structurally similar molecules provide a strong rationale for the synthesis and comprehensive biological evaluation of a focused library of 3,4-Dimethylbenzylamine derivatives.

Future research should prioritize the systematic synthesis of these compounds and their screening against a diverse panel of bacterial, fungal, and cancer cell lines to establish a clear structure-activity relationship. Furthermore, investigations into their enzyme inhibitory potential and the elucidation of their mechanisms of action through signaling pathway studies will be crucial in unlocking their therapeutic potential. The methodologies and visualizations provided in this guide offer a framework for such future investigations.

References

- 1. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Schiff Bases of N-N-Dimethylamino Benzaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]